molecular formula C11H16N2O B187823 Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 202199-02-8

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B187823
CAS No.: 202199-02-8
M. Wt: 192.26 g/mol
InChI Key: LZSTUWDAHPXEHR-UHFFFAOYSA-N
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Description

Chemical Name: Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine CAS Number: 202199-02-8 Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol Structural Features: This heterocyclic compound consists of a pyridine ring substituted at the 2-position with a methylene group linked to an amine, which is further connected to a tetrahydrofuran (THF) ring via another methylene group.

This compound is commercially available (e.g., Shanghai PI Chemicals Ltd., Cat. No. PI-19288) and is utilized in pharmaceutical and materials research due to its bifunctional structure .

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-2,4,6,11-12H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSTUWDAHPXEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389942
Record name 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202199-02-8
Record name 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagent Optimization

The aldehyde and amine are typically combined in a polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under inert atmosphere. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are employed as selective reducing agents, minimizing over-reduction of the imine intermediate. For instance, a protocol adapted from J-stage involves stirring equimolar amounts of tetrahydrofuran-2-carbaldehyde (1.2 eq) and pyridin-2-ylmethylamine (1.0 eq) in THF at 0°C, followed by gradual addition of NaBH(OAc)₃ (1.5 eq). The mixture is warmed to room temperature and stirred for 12–16 hours, achieving yields of 68–72% after aqueous workup and silica gel chromatography.

Mechanistic Considerations

The reaction proceeds via imine formation, where the aldehyde carbonyl undergoes nucleophilic attack by the primary amine. Proton transfer generates an iminium ion, which is reduced by the borohydride reagent to yield the secondary amine. Steric hindrance from the THF ring may slow imine formation, necessitating extended reaction times compared to linear aldehydes.

Nucleophilic Substitution of Pyridin-2-ylmethyl Halides with Tetrahydrofuran-2-ylmethylamine

Alkylation of tetrahydrofuran-2-ylmethylamine with pyridin-2-ylmethyl halides represents a direct route to the target compound. This method leverages the nucleophilicity of the amine to displace halide leaving groups.

Halide Selection and Base Compatibility

Bromides and chlorides are commonly used due to their moderate leaving-group ability. A patent from Google Patents details the reaction of pyridin-2-ylmethyl bromide (1.1 eq) with tetrahydrofuran-2-ylmethylamine (1.0 eq) in N-methyl-2-pyrrolidone (NMP) using sodium hydride (NaH, 1.2 eq) as a base. The mixture is heated to 80°C for 4–6 hours, yielding 60–65% of the desired amine after extraction with ethyl acetate and vacuum distillation.

Table 1: Comparative Analysis of Halide Reactivity

HalideBaseSolventTemperatureYield (%)
ClNaHNMP80°C55
BrNaHNMP80°C65
IK₂CO₃DMF60°C48

Side Reactions and Mitigation

Competitive elimination pathways, particularly with iodides, necessitate milder bases such as potassium carbonate (K₂CO₃) to suppress dehydrohalogenation. Additionally, steric bulk around the THF ring may impede nucleophilic attack, requiring elevated temperatures for chloride substrates.

Transition Metal-Catalyzed Coupling of Prefunctionalized Intermediates

Palladium-catalyzed cross-coupling offers a modular approach, particularly for derivatives with sensitive functional groups. This method connects pyridin-2-yl and tetrahydrofuran-2-yl fragments via a Buchwald-Hartwig amination.

Catalyst Systems and Ligand Effects

A protocol derived from RSC publications employs Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) as a ligand, enabling coupling between pyridin-2-ylmethyl triflate and tetrahydrofuran-2-ylmethylamine. The reaction proceeds in toluene at 100°C for 24 hours under argon, affording the product in 75% yield after column chromatography.

Advantages Over Classical Methods

This method circumvents stoichiometric metal hydrides and harsh bases, enhancing functional group tolerance. However, catalyst cost and sensitivity to oxygen limit scalability compared to reductive amination.

Structural Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic techniques:

  • ¹H NMR (DMSO-d₆): δ 1.45–1.72 (m, 4H, THF CH₂), 3.10–3.25 (m, 2H, NCH₂), 3.65–3.80 (m, 1H, THF OCH), 4.20–4.35 (m, 2H, PyCH₂), 7.25–8.50 (m, 4H, Py-H).

  • ESI-MS : m/z 207.1 [M + H]⁺, consistent with the molecular formula C₁₁H₁₈N₂O .

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and tetrahydrofuran derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (Target Compound) 202199-02-8 C₁₁H₁₆N₂O 192.26 Pyridine (2-position), THF (2-position), methylene-amine linker
Pyridin-4-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine 436086-99-6 C₁₁H₁₆N₂O 192.26 Pyridine (4-position), THF (2-position), methylene-amine linker
Furan-2-ylmethyl-pyridin-4-ylmethyl-amine 436086-98-5 C₁₁H₁₂N₂O 188.23 Pyridine (4-position), furan (2-position; unsaturated), methylene-amine linker
6-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 2223007-08-5 C₁₅H₂₃BN₂O₃ 290.17 Pyridine (2-amine, 4-boronate ester), THF (3-position), boronate ester functional group

Analysis of Structural Variations and Implications

Pyridine Substitution Position: The target compound has a pyridine substituent at the 2-position, which may influence electronic properties (e.g., dipole moment) and binding interactions compared to the 4-position analog (CAS 436086-99-6).

THF vs. Furan Moieties :

  • Replacing THF with furan (CAS 436086-98-5) introduces an unsaturated ring, increasing planarity and altering lipophilicity. THF’s saturated structure may enhance solubility in polar solvents compared to furan .

Functional Group Additions :

  • The boronate ester-containing analog (CAS 2223007-08-5) incorporates a dioxaborolane group, enabling applications in Suzuki-Miyaura cross-coupling reactions. This functionalization distinguishes it from the target compound, which lacks reactive handles for further derivatization .

Molecular Weight and Applications :

  • The target compound and its pyridine-4-ylmethyl analog share identical molecular weights but differ in spatial arrangement, which could affect pharmacokinetic properties (e.g., membrane permeability) in drug design .

Research Findings and Limitations

  • Safety Data : The safety data sheet () for the target compound highlights standard precautions (e.g., consulting a physician upon exposure), but comparable toxicity data for analogs are unavailable in the provided evidence .
  • Limitations : The evidence lacks experimental comparisons of physicochemical properties (e.g., solubility, stability) or biological activity. Thus, this analysis is restricted to structural inferences.

Biological Activity

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that has garnered attention in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring, a tetrahydrofuran moiety, and an amine functional group. Its molecular formula is C11_{11}H16_{16}N2_2O, indicating a complex structure that influences its interactions with biological systems. The presence of both nitrogen and oxygen atoms suggests potential for hydrogen bonding and interaction with various biomolecules.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It has been shown to bind to various receptors, potentially affecting signal transduction pathways involved in cellular communication.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. A study reported its efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria.

Microorganism Inhibition Percentage (%)
Escherichia coli94.5
Pseudomonas aeruginosa67.3
Staphylococcus aureus50.5

These results highlight the compound's potential as an antibacterial agent .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The mechanisms involved may include:

  • Cell Cycle Arrest : The compound can interfere with cell cycle progression, leading to halted growth in cancerous cells.
  • Apoptosis Induction : It promotes apoptotic pathways, which are crucial for eliminating malignant cells.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive analysis was conducted to evaluate the antimicrobial effects of this compound against clinical isolates of bacteria. Results indicated a strong correlation between structural modifications and increased antibacterial activity .
  • Cancer Cell Line Study : Another study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer. The findings suggested that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner .

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